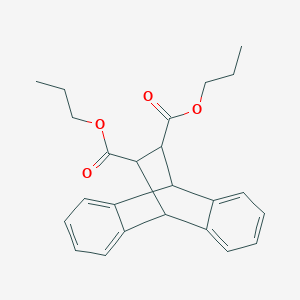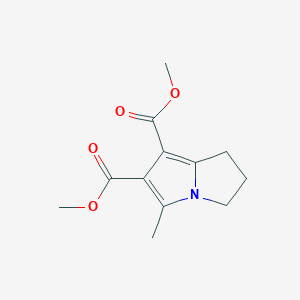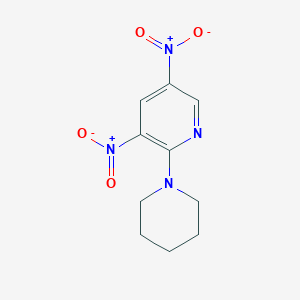
3,5-Bisnitro-2-(1-piperidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bisnitro-2-(1-piperidinyl)pyridine: is a heterocyclic compound that features a piperidine ring attached to a pyridine ring, with two nitro groups at the 3 and 5 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisnitro-2-(1-piperidinyl)pyridine typically involves the nitration of 2-piperidin-1-ylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in 3,5-Bisnitro-2-(1-piperidinyl)pyridine can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Bisnitro-2-(1-piperidinyl)pyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 3,5-Bisnitro-2-(1-piperidinyl)pyridine and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules . The piperidine ring can enhance the compound’s binding affinity to specific molecular targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
2,4-Dinitro-1-piperidinylbenzene: Similar in structure but with a benzene ring instead of a pyridine ring.
3,5-Dinitro-2-morpholin-1-ylpyridine: Similar but with a morpholine ring instead of a piperidine ring.
Uniqueness: 3,5-Bisnitro-2-(1-piperidinyl)pyridine is unique due to the combination of the piperidine and pyridine rings, which can confer distinct electronic and steric properties.
Propriétés
Numéro CAS |
90871-11-7 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23g/mol |
Nom IUPAC |
3,5-dinitro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H12N4O4/c15-13(16)8-6-9(14(17)18)10(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2 |
Clé InChI |
MSOPZJOZOWWLIC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


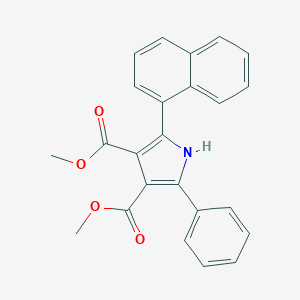
![13-Methyl-25-phenyl-1,25-diazaoctacyclo[11.11.1.13,7.115,19.02,12.014,24.011,27.023,26]heptacosa-3,5,7(27),8,10,15,17,19(26),20,22-decaene](/img/structure/B375241.png)
![3,10-Diphenyl-21-oxahexacyclo[10.7.1.1~3,10~.0~2,11~.0~4,9~.0~16,20~]henicosa-1(20),4,6,8,12,14,16,18-octaene](/img/structure/B375243.png)
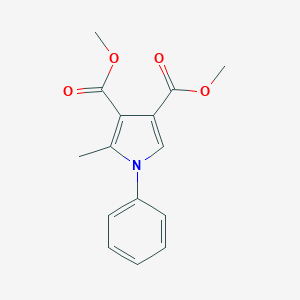
![7,12-Diphenyl-5,6-dihydrobenzo[a]anthracene](/img/structure/B375245.png)
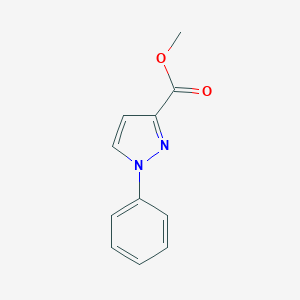
![Tetramethyl 1,4-diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylate](/img/structure/B375248.png)

![1,4,7,10-Tetraphenyl-4,10,13-triazatetracyclo[5.5.1.02,6.08,12]tridecane-3,5,9,11-tetrone](/img/structure/B375250.png)
![1,4-Diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B375252.png)
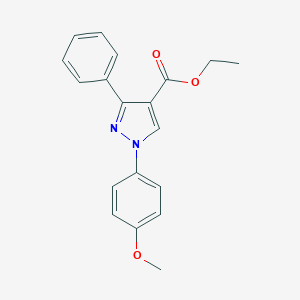
![dimethyl 2,5-dibenzyl-1-[3-methoxy-1-(methoxycarbonyl)-3-oxo-1-propenyl]-1H-pyrrole-3,4-dicarboxylate](/img/structure/B375255.png)
